molecular formula C9H14O B14357509 2,6-Dimethylhepta-1,5-dien-3-one CAS No. 93233-82-0

2,6-Dimethylhepta-1,5-dien-3-one

Cat. No.: B14357509
CAS No.: 93233-82-0
M. Wt: 138.21 g/mol
InChI Key: LKJZUSHUIDUYLL-UHFFFAOYSA-N
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Description

2,6-Dimethylhepta-1,5-dien-3-one, also known as phorone, is an organic compound with the molecular formula C9H14O. It is a yellow liquid with a characteristic odor and is used in various chemical applications. The compound is notable for its conjugated diene structure, which makes it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylhepta-1,5-dien-3-one can be synthesized through several methods. One common method involves the redox addition of carbon tetrachloride to isobutene in the presence of ferric chloride, benzoin, and diethylamine hydrochloride. This reaction yields 3-methyl-1,1,1,3-tetrachlorobutane, which is further reacted with isobutene to produce 2,6-dimethyl-2,4,4,6-tetrachloroheptane. Treating this intermediate with ethanolic potassium hydroxide gives 2,6-dimethylhepta-1,5-dien-3-yne, which is then hydrated using methanolic boron trifluoride and mercuric oxide to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylhepta-1,5-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylhepta-1,5-dien-3-one is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethylhepta-1,5-dien-3-one involves its interaction with molecular targets through its conjugated diene structure. This allows it to participate in various chemical reactions, such as electrophilic addition and substitution, which can alter the structure and function of target molecules. The pathways involved often include the formation of carbocation intermediates and resonance stabilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylhepta-1,5-dien-3-one is unique due to its specific conjugated diene structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance .

Properties

CAS No.

93233-82-0

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2,6-dimethylhepta-1,5-dien-3-one

InChI

InChI=1S/C9H14O/c1-7(2)5-6-9(10)8(3)4/h5H,3,6H2,1-2,4H3

InChI Key

LKJZUSHUIDUYLL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(=O)C(=C)C)C

Origin of Product

United States

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